molecular formula C7H12O4 B2362185 2-Hydroxy-2-(oxolan-3-yl)propanoic acid CAS No. 1537043-47-2

2-Hydroxy-2-(oxolan-3-yl)propanoic acid

Cat. No.: B2362185
CAS No.: 1537043-47-2
M. Wt: 160.169
InChI Key: GZKKBIVLRCOXRB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-tetrahydro-3-furanylpropanoic acid . This compound is characterized by the presence of a hydroxy group and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid typically involves the reaction of tetrahydrofuran with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent, where tetrahydrofuran is reacted with a halogenated precursor in the presence of a magnesium catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions . These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is unique due to the specific positioning of the hydroxy group and the tetrahydrofuran ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers. The compound’s ability to undergo various chemical transformations and its wide range of applications make it a valuable molecule in both research and industry .

Properties

IUPAC Name

2-hydroxy-2-(oxolan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKKBIVLRCOXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOC1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537043-47-2
Record name 2-hydroxy-2-(oxolan-3-yl)propanoic acid
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